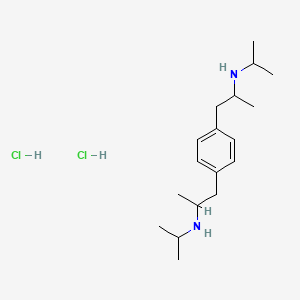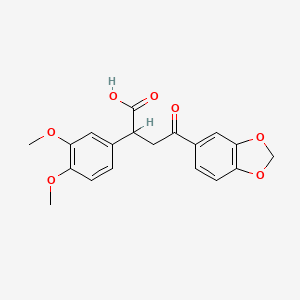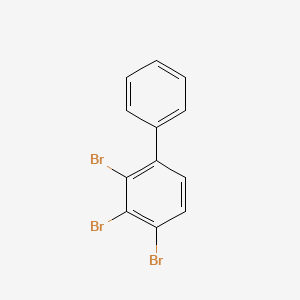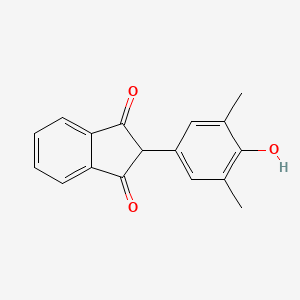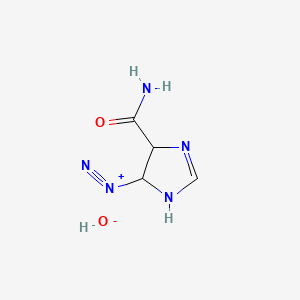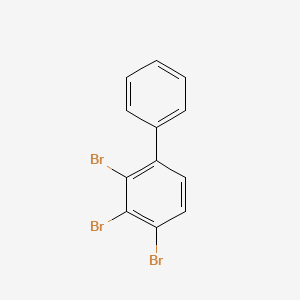
2,3,4-Tribromobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Tribromobiphenyl is a polybrominated biphenyl compound with the molecular formula C₁₂H₇Br₃. It is one of the many brominated biphenyls used primarily as a flame retardant. These compounds are known for their stability and resistance to degradation, making them persistent in the environment .
準備方法
Synthetic Routes and Reaction Conditions: 2,3,4-Tribromobiphenyl can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 2, 3, and 4 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation .
化学反応の分析
Types of Reactions: 2,3,4-Tribromobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction Reactions: Reduction of this compound can lead to the formation of less brominated biphenyls or biphenyl itself.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products Formed:
Substitution: Products include hydroxylated biphenyls or other substituted biphenyls.
Oxidation: Products can range from brominated benzoic acids to quinones.
Reduction: Products include less brominated biphenyls or biphenyl.
科学的研究の応用
2,3,4-Tribromobiphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Research focuses on its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studies investigate its impact on human health, particularly its role as an endocrine disruptor.
Industry: It is used in the production of flame retardants for plastics, textiles, and electronic devices.
作用機序
The mechanism of action of 2,3,4-Tribromobiphenyl involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor, leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the induction of phase I and phase II detoxification enzymes, which metabolize and eliminate the compound from the body .
類似化合物との比較
- 2,4,5-Tribromobiphenyl
- 2,3’,5-Tribromobiphenyl
- 2,4,6-Tribromophenol
Comparison: 2,3,4-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to 2,4,5-Tribromobiphenyl, it has different substitution positions, leading to variations in its chemical behavior and environmental persistence. Similarly, 2,3’,5-Tribromobiphenyl and 2,4,6-Tribromophenol have distinct structural differences that affect their applications and toxicity profiles .
特性
CAS番号 |
855255-46-8 |
|---|---|
分子式 |
C12H7Br3 |
分子量 |
390.90 g/mol |
IUPAC名 |
1,2,3-tribromo-4-phenylbenzene |
InChI |
InChI=1S/C12H7Br3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |
InChIキー |
MKDZJIHLRSIZOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



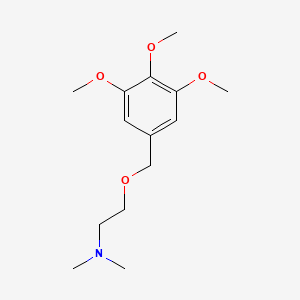
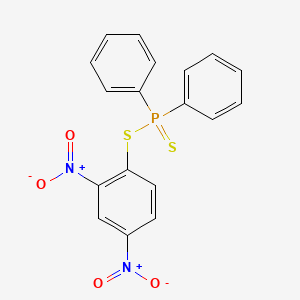
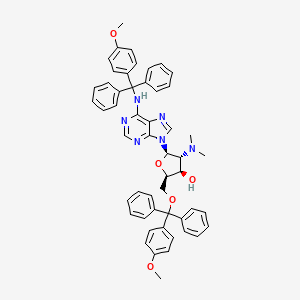
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
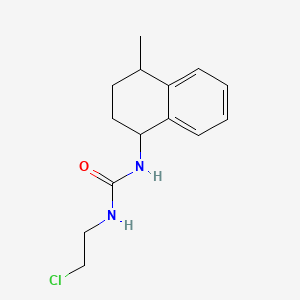
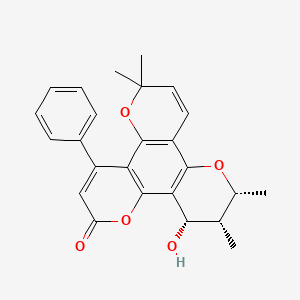
![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)
